molecular formula C23H21N3O2S B3578416 4-METHYL-N-(2-{[(QUINOLIN-8-YL)AMINO]METHYL}PHENYL)BENZENE-1-SULFONAMIDE

4-METHYL-N-(2-{[(QUINOLIN-8-YL)AMINO]METHYL}PHENYL)BENZENE-1-SULFONAMIDE

Cat. No.: B3578416
M. Wt: 403.5 g/mol
InChI Key: OXLMPMSWQHMNTJ-UHFFFAOYSA-N
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Description

4-METHYL-N-(2-{[(QUINOLIN-8-YL)AMINO]METHYL}PHENYL)BENZENE-1-SULFONAMIDE is a complex organic compound that features a quinoline moiety, a sulfonamide group, and a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-METHYL-N-(2-{[(QUINOLIN-8-YL)AMINO]METHYL}PHENYL)BENZENE-1-SULFONAMIDE typically involves multi-step organic reactions. One common approach is to start with the quinoline derivative, which is then reacted with an appropriate sulfonyl chloride under basic conditions to introduce the sulfonamide group. The reaction conditions often involve the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or pyridine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques like chromatography and crystallization are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

4-METHYL-N-(2-{[(QUINOLIN-8-YL)AMINO]METHYL}PHENYL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while substitution reactions can introduce various functional groups onto the phenyl ring .

Scientific Research Applications

4-METHYL-N-(2-{[(QUINOLIN-8-YL)AMINO]METHYL}PHENYL)BENZENE-1-SULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 4-METHYL-N-(2-{[(QUINOLIN-8-YL)AMINO]METHYL}PHENYL)BENZENE-1-SULFONAMIDE exerts its effects involves interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The quinoline moiety is known to interact with DNA, potentially leading to anti-cancer effects by interfering with DNA replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-METHYL-N-(2-{[(QUINOLIN-8-YL)AMINO]METHYL}PHENYL)BENZENE-1-SULFONAMIDE is unique due to the combination of its quinoline and sulfonamide moieties, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

4-methyl-N-[2-[(quinolin-8-ylamino)methyl]phenyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N3O2S/c1-17-11-13-20(14-12-17)29(27,28)26-21-9-3-2-6-19(21)16-25-22-10-4-7-18-8-5-15-24-23(18)22/h2-15,25-26H,16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXLMPMSWQHMNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2CNC3=CC=CC4=C3N=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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